molecular formula C19H19FN2O2 B12451103 N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide

Cat. No.: B12451103
M. Wt: 326.4 g/mol
InChI Key: YGKQHWHDUHTZCH-UHFFFAOYSA-N
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Description

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide is a chemical compound that belongs to the class of benzoxazole derivatives This compound is characterized by the presence of a fluorophenyl group and a hexanamide chain attached to the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide typically involves the reaction of 2-fluoroaniline with salicylaldehyde to form 2-(2-fluorophenyl)-1,3-benzoxazole. This intermediate is then reacted with hexanoyl chloride in the presence of a base such as triethylamine to yield the final product. The reaction conditions often include refluxing the mixture in an appropriate solvent like dichloromethane or toluene .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide has been explored for various scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a fluorescent probe due to its benzoxazole moiety.

    Medicine: Studied for its potential pharmacological properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical sensors.

Mechanism of Action

The mechanism of action of N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide involves its interaction with specific molecular targets. The benzoxazole ring can intercalate with DNA, leading to potential anticancer effects. Additionally, the fluorophenyl group can enhance the compound’s binding affinity to certain enzymes or receptors, modulating their activity. The hexanamide chain may contribute to the compound’s lipophilicity, facilitating its cellular uptake and distribution .

Comparison with Similar Compounds

Similar Compounds

  • N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide
  • N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-3-methylbenzamide
  • N-[2-(3-fluorophenyl)-1,3-benzoxazol-5-yl]-2-nitrobenzamide

Uniqueness

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide is unique due to its specific combination of a fluorophenyl group and a hexanamide chain attached to the benzoxazole ring. This unique structure imparts distinct physicochemical properties and biological activities, making it a valuable compound for various research applications .

Properties

Molecular Formula

C19H19FN2O2

Molecular Weight

326.4 g/mol

IUPAC Name

N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]hexanamide

InChI

InChI=1S/C19H19FN2O2/c1-2-3-4-9-18(23)21-13-10-11-17-16(12-13)22-19(24-17)14-7-5-6-8-15(14)20/h5-8,10-12H,2-4,9H2,1H3,(H,21,23)

InChI Key

YGKQHWHDUHTZCH-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(=O)NC1=CC2=C(C=C1)OC(=N2)C3=CC=CC=C3F

Origin of Product

United States

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